(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.102. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized for structural analysis using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. These studies provide insights into molecular structures and properties (Huang et al., 2021).
Potential in Drug Design : Boron-containing compounds, including those with a tetramethyl-1,3,2-dioxaborolan-2-yl structure, are explored for their potential in drug design. Such compounds are studied for their biological activity and therapeutic potential (Das, Tang, & Sanyal, 2011).
Boron Uptake and Cytotoxicity Studies : Research into boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl groups, focuses on their cytotoxicity and boron uptake, which is crucial for applications like cancer therapy (Morrison et al., 2010).
Development of Fluorescence Probes : Compounds like OTB and its derivatives, which contain a tetramethyl-1,3,2-dioxaborolan-2-yl group, are used in the development of fluorescence probes for detecting hydrogen peroxide vapor. This has applications in explosive detection and environmental monitoring (Fu et al., 2016).
Electronic and Optical Materials : Such compounds are also used in the synthesis of electronic and optical materials, including polymers and nanoparticles with specific luminescent or electrochromic properties (Fischer, Baier, & Mecking, 2013).
Cancer Treatment and Imaging : Some studies focus on the synthesis of boron-containing compounds for applications in cancer treatment and imaging, leveraging their unique properties for targeted therapy and diagnostics (Tian et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as a boronic ester, is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Mode of Action
The mode of action of 3-Hydroxymethylphenylboronic acid pinacol ester involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the boronic ester is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally considered to be stable and readily prepared .
Result of Action
The result of the action of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This enables the synthesis of a wide variety of organic compounds, contributing to fields such as medicinal chemistry, materials science, and more .
Action Environment
The action of 3-Hydroxymethylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Also, these compounds are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . Therefore, the reaction conditions, including the solvent, temperature, and pH, can significantly impact the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
The specific cellular effects of 3-Hydroxymethylphenylboronic Acid Pinacol Ester are not well studied. Boronic esters are known to influence cell function through their interactions with various biomolecules. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are known for their stability . They are usually bench stable, easy to purify, and often even commercially available .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 3-Hydroxymethylphenylboronic Acid Pinacol Ester within cells and tissues are not well studied. Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to interact with various compartments or organelles .
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8,15H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWJJQAFTXUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656787 | |
Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443776-76-9 | |
Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxymethylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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